Nicotinuric Acid

Metabolic syndrome Diabetes biomarker Metabolomics

Nicotinuric acid (NUA) is the sole terminal catabolite of nicotinic acid, uniquely pathway-specific for glycine conjugation activity. Unlike nicotinic acid or nicotinamide, NUA cannot be recycled into NAD⁺ biosynthesis, making it the analytically definitive probe for hepatic biotransformation studies. Its linear pharmacokinetics up to 15 mg/kg enable reliable internal standardization. This high-purity reference standard is essential for developing LC-MS/MS metabolic syndrome biomarker panels and pharmaceutical bioequivalence assays. Procure NUA for unambiguous chromatographic resolution and dose-proportional calibration.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 583-08-4
Cat. No. B554888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinuric Acid
CAS583-08-4
Synonyms58290-35-0; Boc-S-4-methoxybenzyl-D-cysteine; Boc-D-Cys(4-Mob)-OH; (S)-2-((tert-Butoxycarbonyl)amino)-3-((4-methoxybenzyl)thio)propanoicacid; Boc-S-p-methoxybenzyl-D-cysteine; Boc-Cys(pMeOBzl)-OH; C16H23NO5S; AmbotzBAA5430; Boc-D-Cys(Mob)-OH; AC1Q4CU9; Boc-D-Cys(4-MeO-Bzl)-OH; SCHEMBL11331399; CTK8F8270; MolPort-005-938-124; VRTXRNJMNFVTOM-CYBMUJFWSA-N; ZINC1576252; KM0186; AM81662; AC-19262; AJ-27316; AK-81105; KB-48407; KB-48417; X5774; N-tert-butyloxycarbonyl-S-p-methoxybenzyl-D-cysteine
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCC(=O)O
InChIInChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)
InChIKeyZBSGKPYXQINNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinuric Acid (CAS 583-08-4) Product Differentiation Evidence Guide for Scientific Procurement and Analytical Applications


Nicotinuric acid (NUA, CAS 583-08-4) is the glycine conjugate of nicotinic acid, a member of the acyl glycine family, with molecular formula C₈H₈N₂O₃ and molecular weight 180.16 g/mol. It is a white to off-white crystalline solid with a melting point of 256–258 °C (decomposition), aqueous solubility of 50 mg/mL in DMSO, methanol, water, and 1M NH₄OH, and a predicted pKa of 3.10 ± 0.10 [1] . NUA is a Phase II detoxification product of nicotinic acid (niacin, vitamin B3), formed via glycine conjugation catalyzed by nicotinyl-CoA [2]. Unlike nicotinamide or N-methylnicotinamide, NUA is the sole terminal catabolite of nicotinic acid in mammals and cannot be recycled into NAD⁺ biosynthesis [3].

Why Nicotinuric Acid Cannot Be Replaced by Nicotinic Acid, Nicotinamide, or Other Niacin Metabolites in Analytical and Research Workflows


Substitution of nicotinuric acid with nicotinic acid, nicotinamide, N-methylnicotinamide (MNA), or nicotinamide N-oxide is analytically and metabolically invalid. Nicotinic acid (NA) exhibits nonlinear, saturable pharmacokinetics, whereas NUA follows linear elimination up to 15 mg/kg in rats, meaning that at high doses, the NA→NUA conversion ratio decreases dramatically due to glycine conjugation saturation [1]. Under pharmacological dosing (500 mg/kg ip in rats), NA is excreted 55% unchanged and only 15% as NUA, whereas nicotinamide administration yields a distinctly different metabolite profile (32% unchanged nicotinamide, 11% MNA, 10% NUA) [2]. Chromatographically, NUA and NA are well-resolved with distinct retention times (e.g., 8.4 vs 7.8 min in plasma, 13.1 vs 12.3 min in urine by reversed-phase ion-pair HPLC) [3]. Furthermore, NUA is the exclusive terminal catabolite of NA—unlike MNA or nicotinamide N-oxide, which originate from nicotinamide methylation pathways—and is not endogenously produced from any other precursor, making it uniquely pathway-specific for glycine conjugation activity [4]. These distinct metabolic origins and analytical behaviors mandate the use of authentic NUA reference standards rather than class analogs.

Nicotinuric Acid (CAS 583-08-4) Quantitative Differentiation Evidence Against Closest Analogs


Urinary Nicotinuric Acid as a Quantitative Biomarker of Metabolic Syndrome vs. Non-Diabetic Controls

In a human cohort study using HPLC-TOF-MS metabolomics, urinary nicotinuric acid levels were significantly elevated in subjects with diabetes compared to non-diabetic controls, establishing NUA as a potential biomarker for metabolic syndrome [1]. No other niacin metabolite (including nicotinic acid, nicotinamide, or MNA) demonstrated this specific correlation with metabolic syndrome parameters in this study.

Metabolic syndrome Diabetes biomarker Metabolomics

Relative Niacin Nutritional Activity of Nicotinuric Acid vs. Nicotinic Acid in Weanling Rats

In a controlled feeding study using weanling rats fed a nicotinic acid-free, tryptophan-limiting diet, the nutritional and biological efficiency of nicotinuric acid as a substitute for nicotinic acid was directly quantified [1]. Growth response, food intake, blood and liver NAD levels, and urinary niacin metabolite excretion were all measured.

Niacin activity Nutritional biochemistry Vitamin B3 metabolism

Nicotinuric Acid Excretion as a Quantitative Index of Hepatic Biotransformation for Controlled-Release Nicotinic Acid Formulation Comparison

A human clinical study directly compared two controlled-release nicotinic acid formulations by measuring 24-hour urinary recovery of nicotinic acid and nicotinuric acid as a quantitative index of hepatic biotransformation [1]. The study demonstrated that NUA excretion serves as a reliable metric for distinguishing formulation performance.

Pharmaceutical analysis Controlled-release formulation Hepatic biotransformation Pharmacokinetics

Differential Pharmacokinetics: Linear Elimination of Nicotinuric Acid vs. Nonlinear/Saturable Disposition of Nicotinic Acid

In rat pharmacokinetic studies, nicotinic acid (NA) exhibited capacity-limited, nonlinear elimination, whereas nicotinuric acid (NUA) demonstrated linear pharmacokinetics . At increasing NA doses (2 to 45 mg/kg iv), the urinary NUA-to-NA ratio decreased markedly from 4.54 to 0.37, reflecting saturation of the glycine conjugation pathway.

Pharmacokinetics Drug metabolism Glycine conjugation Dose dependency

Nicotinuric Acid as a Unique Pathway-Specific Catabolite vs. Nicotinamide-Derived Metabolites (MNA, 2-Pyr, 4-Pyr)

Under pharmacological dosing conditions in rats (500 mg/kg ip), the metabolite profiles of nicotinic acid and nicotinamide are fundamentally distinct, with NUA serving as the sole specific marker for nicotinic acid glycine conjugation [1]. NUA is not endogenously produced from nicotinamide or tryptophan pathways.

NAD+ metabolism Metabolic pathway specificity Catabolite profiling

Nicotinuric Acid as a Quantitative Index of Excessive Nicotinamide Intake vs. Other Niacin Metabolites

In a dose-response feeding study in weanling rats, urinary nicotinuric acid and nicotinamide N-oxide were both identified as useful chemical indices for excessive nicotinamide intake, with excretion increasing linearly with dietary nicotinamide concentration [1]. Detection of NUA and nicotinamide N-oxide occurred only when nicotinamide intake exceeded 0.1% of diet.

Nutritional assessment Excessive intake biomarker Urinary metabolomics

Nicotinuric Acid (CAS 583-08-4) High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Metabolic Syndrome and Diabetes Biomarker Discovery and Diagnostic Assay Development

Nicotinuric acid is a quantitatively validated urinary biomarker for metabolic syndrome, with diabetic subjects exhibiting a 1.45-fold elevation in urinary NUA (221 ± 31 vs. 152 ± 13 × 10³ mAU, P=0.0268) compared to non-diabetic controls [1]. This statistically significant differential, correlated positively with BMI, blood pressure, total cholesterol, LDL-C, triglycerides, and hs-CRP, and negatively with HDL-C, positions NUA as a high-priority analyte for metabolomics-based diagnostic assay development. Procurement of high-purity NUA reference material is essential for LC-MS/MS assay calibration and validation in clinical metabolomics laboratories developing metabolic syndrome biomarker panels.

Pharmaceutical Formulation Quality Control and Comparative Bioequivalence Studies for Nicotinic Acid Products

Nicotinuric acid is the validated quantitative index of hepatic biotransformation for comparing controlled-release nicotinic acid formulations [1]. In human studies, 24-hour urinary recovery of NUA plus unchanged NA differentiated two controlled-release products with statistical significance (P < 0.05). This application extends to patent-protected intermediate-release nicotinic acid compositions where unique urinary metabolite profiles, including NUA, are used to define formulation performance and avoid hepatotoxicity [2]. Analytical laboratories performing pharmaceutical quality control and bioequivalence testing require authenticated NUA reference standards for HPLC and LC-MS/MS method validation.

Pharmacokinetic Modeling and Tracer Studies of Niacin Metabolism Without Saturation Artifacts

Unlike nicotinic acid, which exhibits capacity-limited, nonlinear pharmacokinetics due to saturable glycine conjugation, nicotinuric acid follows linear pharmacokinetics up to 15 mg/kg in rats [1]. This linearity makes NUA the analytically preferred compound for internal standardization, calibration curve construction, and pharmacokinetic tracer studies where dose proportionality is required. The 92% reduction in NUA-to-NA urinary excretion ratio across the 2–45 mg/kg NA dose range (from 4.54 ± 0.93 to 0.37 ± 0.12) demonstrates the profound nonlinearity of NA metabolism, underscoring why NUA—not NA—must be used as the linear reference in quantitative assays [1].

Nutritional Biochemistry Research on Niacin Activity and Vitamin B3 Metabolism

Nicotinuric acid possesses only 1/10 the niacin activity of nicotinic acid on a weight basis (1/7 on a molar basis) in weanling rat models, as assessed by growth response, food intake, blood and liver NAD levels, and urinary metabolite excretion [1]. This 10-fold reduced bioactivity enables researchers to use NUA as a metabolic tracer for studying glycine conjugation pathways without confounding nutritional effects that would occur if nicotinic acid were administered. Nutritional biochemistry laboratories investigating niacin metabolism, tryptophan-niacin pathway flux, or NAD⁺ biosynthesis kinetics require NUA as a pathway-specific probe distinct from the bioactive parent compound.

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